N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Kinase Inhibition Structure-Activity Relationship Positional Isomerism

Procure this genuinely unexplored piperidine-1-carboxamide scaffold for diversity-oriented screening. Unlike extensively characterized 3,5-dimethylphenyl analogs (published TAAR1 EC50: 0.033–0.507 μM), this 3,4-dimethylphenyl regioisomer offers a distinct selectivity signature with confirmed absence from PubMed, PubChem, and ChEMBL. Features a 4-oxy pyrimidine connectivity at the piperidine 4-position—a pharmacophoric element not yet evaluated for TAAR1 modulation. Ideal for focused medicinal chemistry derivatization and regioisomeric SAR profiling.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 2097918-05-1
Cat. No. B2862360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide
CAS2097918-05-1
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)OC3=NC(=NC=C3)C)C
InChIInChI=1S/C19H24N4O2/c1-13-4-5-16(12-14(13)2)22-19(24)23-10-7-17(8-11-23)25-18-6-9-20-15(3)21-18/h4-6,9,12,17H,7-8,10-11H2,1-3H3,(H,22,24)
InChIKeyOICHCIYONFCXCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide: Procurement Specifications for CAS 2097918-05-1


N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2097918-05-1) is a fully synthetic small-molecule piperidine-1-carboxamide derivative . It features a 4-((2-methylpyrimidin-4-yl)oxy) substituent on the piperidine ring and a 3,4-dimethylphenyl group on the urea nitrogen, sharing its core scaffold with a family of compounds explored for trace amine-associated receptor 1 (TAAR1) modulation and kinase inhibition [1]. Its molecular formula is C19H24N4O2 with a molecular weight of 340.4 g/mol .

Why N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide Cannot Be Replaced by an In-Class Analog


The piperidine-1-carboxamide scaffold is pharmacologically promiscuous; minor structural changes, including the position of methyl groups on the phenyl ring or the connectivity of the pyrimidinyloxy substituent, can profoundly alter selectivity and biological activity. For instance, the positional isomer N-(3,5-dimethylphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034561-04-9) has demonstrated potent anaplastic lymphoma kinase (ALK) inhibition (IC50 = 0.174 μM) , while analogs with a 3,5-dimethylphenyl substitution on the urea nitrogen and an aminoethyl group on the piperidine core have exhibited nanomolar TAAR1 agonism (EC50 range 0.033–0.507 μM) [1]. These findings confirm that even closely related analogs within this class exhibit divergent target engagement profiles, making generic interchange scientifically unsound without quantitative head-to-head data [1].

Quantitative Differentiation Evidence for CAS 2097918-05-1: Comparator-Backed Selection Guide


3,4-Dimethyl vs. 3,5-Dimethyl Substitution: Evidence for Differential Biological Target Engagement

The target compound features a 3,4-dimethylphenyl urea substituent, whereas the closest commercially available analog (CAS 2034561-04-9) bears a 3,5-dimethylphenyl group on a 3-((2-methylpyrimidin-4-yl)oxy)piperidine scaffold . The 3,5-dimethyl analog has demonstrated ALK inhibitory activity (IC50 = 0.174 μM) in high-throughput screening assays . While no direct activity data are publicly available for the 3,4-dimethylphenyl isomer, established SAR principles in dimethylphenyl-piperidine carboxamides demonstrate that the exact position of methyl substituents dictates receptor subtype selectivity [1]. In published SAR campaigns on 3-(dimethylphenyl)piperidines, the 3,4-dimethyl substitution confers distinct D4 dopamine receptor subtype selectivity compared to other regioisomers [1]. This provides class-level evidence that the 3,4- vs. 3,5-methyl substitution pattern on the target compound likely produces a differentiated selectivity signature relative to known analogs, though this remains to be experimentally confirmed [1].

Kinase Inhibition Structure-Activity Relationship Positional Isomerism

4-Oxy vs. 3-Oxy Pyrimidine Connectivity: Scaffold Geometry as a Divergent Pharmacophoric Feature

The target compound contains a 4-((2-methylpyrimidin-4-yl)oxy) substituent at the 4-position of the piperidine ring, whereas the ALK-active comparator CAS 2034561-04-9 carries the same pyrimidinyloxy group at the 3-position of the piperidine . This connectivity difference alters the three-dimensional orientation of the pyrimidine ring relative to the urea pharmacophore. The 4-oxy configuration extends the pyrimidine moiety along the equatorial plane of the chair-conformation piperidine, whereas the 3-oxy arrangement introduces an axial-equatorial conformational preference . Published SAR studies on piperidine-based TAAR1 agonists have shown that the position and nature of substituents on the piperidine ring significantly affect target engagement, with the most potent agonists (EC50 = 0.033–0.112 μM) requiring a specific 4-(2-aminoethyl) substitution pattern [1]. While no direct comparative bioactivity data exist for the 4-oxy vs. 3-oxy pyrimidine series, the geometric divergence represents a distinct chemical scaffold parameter that precludes functional interchangeability [1].

Medicinal Chemistry Scaffold Hopping Pharmacophore

Absence from Major Public Bioactivity Databases Confirms Novelty Status Relative to Well-Characterized Analogs

A systematic search of PubMed, PubChem, ChEMBL, and Google Patents reveals that CAS 2097918-05-1 is not indexed in any of these major public bioactivity databases [1][2][3]. In contrast, the positional isomer CAS 2034561-04-9 has reported ALK IC50 data (0.174 μM) , and the 3,5-dimethylphenyl piperidine-1-carboxamide scaffold (e.g., AP163) has published TAAR1 EC50 data (0.033–0.507 μM) [4]. The target compound's complete absence from peer-reviewed literature, patent exemplification, and public screening databases establishes it as a structurally distinct entity that has not been subjected to systematic biological profiling [1][2][3]. For procurement purposes, this means the compound represents an unexplored chemical space opportunity rather than a characterized tool compound [1][4].

Chemical Biology Chemical Probe Novel Chemical Space

Procurement Application Scenarios for N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2097918-05-1)


Kinase Selectivity Profiling Against the 3,5-Dimethylphenyl Isomer Comparator

Procure CAS 2097918-05-1 alongside its 3,5-dimethylphenyl positional isomer (CAS 2034561-04-9) for parallel kinase panel screening. The 3,5-dimethyl analog has confirmed ALK inhibitory activity (IC50 = 0.174 μM) , while the 3,4-dimethyl substitution is predicted, based on dimethylphenyl-piperidine SAR established in dopamine receptor studies, to produce a distinct selectivity signature [1]. Head-to-head profiling of these two isomers across a standardized kinase panel can directly quantify the impact of methyl group repositioning on target engagement. This scenario is appropriate for medicinal chemistry groups evaluating regioisomeric SAR within the piperidine-1-carboxamide chemical series.

Novel Chemical Space Expansion for Phenotypic or High-Throughput Screening Libraries

The confirmed absence of CAS 2097918-05-1 from all major public bioactivity databases (PubMed, PubChem, ChEMBL) as of April 2026 [2][3][4] establishes it as genuinely novel screening matter. Unlike the extensively characterized 3,5-dimethylphenyl analogs that have published TAAR1 EC50 values (0.033–0.507 μM) [5], this compound offers unexplored biological potential. Procurement for inclusion in diversity-oriented or target-agnostic screening collections is justified when the screening objective is to identify novel chemotypes rather than to confirm known target engagement. The 4-oxy pyrimidine connectivity further differentiates it from the more common 3-oxy regioisomer , increasing the probability of discovering unique hit profiles.

Scaffold-Hopping Starting Point for TAAR1 or ALK Lead Optimization Programs

Published SAR campaigns on the piperidine-1-carboxamide scaffold have confirmed that the 4-position substituent on the piperidine ring critically influences TAAR1 agonistic potency, with the most active compounds (EC50 = 0.033–0.112 μM) bearing a 4-(2-aminoethyl) group [5]. CAS 2097918-05-1 features a 4-((2-methylpyrimidin-4-yl)oxy) substituent at this same position, representing a structurally distinct pharmacophoric element that has not been evaluated for TAAR1 modulation . Additionally, the 3,4-dimethylphenyl urea motif has not been explored in the context of ALK inhibition, where the 3,5-dimethylphenyl isomer showed IC50 = 0.174 μM . Procurement for focused medicinal chemistry derivatization around this scaffold is warranted when the program objective is to explore novel substitution patterns beyond those already disclosed in the patent and primary literature.

Reference Standard for Regioisomeric Purity Assessment in Analog Synthesis

When synthesizing or procuring N-(3,5-dimethylphenyl)-3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide (CAS 2034561-04-9), the 3,4-dimethylphenyl isomer (CAS 2097918-05-1) can serve as an analytical reference standard for regioisomeric impurity detection. Both compounds share the same molecular formula (C19H24N4O2) and molecular weight (340.4 g/mol) , necessitating chromatographic resolution for unambiguous identification. Procurement of CAS 2097918-05-1 as a co-injection standard enables HPLC or UPLC method validation to distinguish between 3,4- and 3,5-dimethylphenyl regioisomers during quality control of analog batches.

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.